molecular formula C18H15N5S B2662863 3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 894058-56-1

3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B2662863
CAS No.: 894058-56-1
M. Wt: 333.41
InChI Key: OOOLFUPBAUSNCB-UHFFFAOYSA-N
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Description

3-(3-{[(2-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery . Compounds featuring this core structure have been identified as key pharmacophores in the development of therapeutic agents. Notably, research on closely related triazolo-pyridazine derivatives has demonstrated their potential as effective dipeptidyl peptidase-4 (DPP-4) inhibitors for the investigation of anti-diabetic treatments, showing excellent insulinotropic activity in cellular models . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine chemotype, a similar scaffold, has been discovered as a novel heme-binding moiety in potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy, highlighting the potential of this compound class in immuno-oncology research . The structural planarity of the triazolo[4,3-b]pyridazine system, as confirmed by crystallographic data, is a key feature that influences its intermolecular interactions and binding to biological targets . This product is intended for research purposes such as hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-5-2-3-6-15(13)12-24-18-21-20-17-9-8-16(22-23(17)18)14-7-4-10-19-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOLFUPBAUSNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly versatile. Key analogs and their structural variations include:

Table 1: Substituent Variations in Triazolo-Pyridazine Derivatives
Compound Name / ID Position 3 Substituent Position 6 Substituent Molecular Weight Key Properties/Activity Source
Target Compound (2-Methylphenyl)methylsulfanyl Pyridine 349.41* Moderate lipophilicity -
BI81615 (CAS 891105-63-8) (2-Chloro-6-fluorophenyl)methylsulfanyl Pyridine 371.82 Enhanced halogen bonding
6-(Furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine Pyridin-3-ylmethylsulfanyl Furan-2-yl 337.37 Improved solubility
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide Acetamide 4-Methylphenyl 299.35 Polar, H-bond donor
Vébreltinib (WHO List 87) Difluoro(6-fluoro-2-methylindazol-5-yl)methyl 1-Cyclopropylpyrazol-4-yl 440.33 Bromodomain inhibition

*Calculated based on molecular formula C19H16N4S.

Key Observations:
  • Halogenated Derivatives (e.g., BI81615) : The chloro-fluoro substitution enhances target binding via halogen bonds but may reduce solubility .
  • Heterocyclic Replacements (e.g., Furan-2-yl) : Substituting pyridine with furan improves aqueous solubility (11.2 µg/mL at pH 7.4 in acetamide analogs) but reduces aromatic interactions .

Pharmacological and Functional Comparisons

Key Observations:
  • Bromodomain Inhibition : Derivatives like STK635934 (IC50 = 0.8 µM) show that piperidine-carboxamide groups enhance binding, while the target compound’s pyridine may offer comparable π-π interactions .
  • PEF(S) Binding : Sulfonamide analogs (e.g., BI81615) displace TNS, suggesting the target compound’s sulfanyl group may similarly engage allosteric sites .

Biological Activity

The compound 3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine represents a novel addition to the class of triazolo-pyridazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Core Structure : A triazolo-pyridazine framework.
  • Functional Groups : Contains a sulfanyl group and a methylphenyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole and pyridazine rings facilitates binding to these targets, leading to modulation of their activity. This interaction can result in various pharmacological effects such as antimicrobial, anticancer, and antiviral activities.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis (Mtb) with Minimum Inhibitory Concentrations (MIC) in the low micromolar range. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives on cancer cell lines. For example:

  • Cytotoxicity Assays : Compounds have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds exhibited IC50 values ranging from 1.06 to 2.73 µM, indicating potent anticancer activity.
  • Mechanism : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest at specific phases.

Case Studies

  • Cytotoxicity Evaluation :
    • A study reported that a derivative similar to our compound showed significant cytotoxicity against A549 cells with an IC50 value of 1.06 ± 0.16 µM. This suggests that modifications in the structure can enhance biological activity.
    CompoundCell LineIC50 (µM)
    12eA5491.06 ± 0.16
    12eMCF-71.23 ± 0.18
    12eHeLa2.73 ± 0.33
  • Antimycobacterial Activity :
    • In vitro assays have indicated that certain triazolo derivatives exhibit MIC values as low as 0.5 µg/mL against Mtb, highlighting their potential as anti-tubercular agents.

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